molecular formula C11H15F2N3O2 B2453781 Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248279-89-0

Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2453781
CAS No.: 2248279-89-0
M. Wt: 259.257
InChI Key: DIEUJDIMAJIZOP-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C11H15F2N3O2 and its molecular weight is 259.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O2/c1-3-18-11(17)7-5-14-16-8(9(12)13)4-6(2)15-10(7)16/h5-6,8-9,15H,3-4H2,1-2H3/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEUJDIMAJIZOP-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2N[C@H](C[C@H](N2N=C1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C11_{11}H15_{15}F2_2N3_3O2_2
  • Molecular Weight : 259.257 g/mol
  • CAS Number : 2248279-89-0

The structure features a tetrahydropyrazolo[1,5-a]pyrimidine core, which is known for its versatility in medicinal applications due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that can include the use of reagents such as ethyl 2-cyanoacetate. The methodology often employs techniques like NMR spectroscopy for verification of the structure and purity of the final product .

Anticancer Properties

Recent studies have shown that compounds with a tetrahydropyrazolo[1,5-a]pyrimidine core exhibit significant anticancer activity. For instance, derivatives of this scaffold have been explored as inhibitors of Bruton's tyrosine kinase (BTK), which is implicated in various hematological malignancies. The compound's structural modifications can enhance its potency against cancer cells .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways. Preliminary data suggest that it may act as an antagonist for Toll-like receptors (TLRs), which play a crucial role in the immune response .

Study 1: Antitumor Activity Assessment

A study focused on the anticancer effects of tetrahydropyrazolo[1,5-a]pyrimidines reported that ethyl derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-710.5Apoptosis induction
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidineHeLa15.0Cell cycle arrest

Study 2: Enzyme Inhibition Profile

In another investigation into the compound's inhibitory effects on BTK and other kinases, researchers found that it effectively reduced kinase activity in vitro. This finding supports its potential application in treating diseases characterized by aberrant kinase signaling .

Scientific Research Applications

Synthesis of Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo-pyrimidine core through cyclization reactions involving appropriate precursors. The introduction of the difluoromethyl group can be achieved using specialized reagents such as difluoromethylating agents. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Table 1: Synthetic Pathway Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationPrecursor A + Precursor BFormation of pyrazolo-pyrimidine core
2DifluoromethylationDifluoromethylating agentIntroduction of difluoromethyl group
3EsterificationEthanol + Acid ChlorideFormation of ethyl ester

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that derivatives of this class can induce apoptosis in cancer cell lines. This may be attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways.

Inhibitory Effects on Enzymes

Research has also explored the inhibitory effects of this compound on certain enzymes relevant in metabolic pathways. For instance, it may act as an inhibitor for enzymes involved in nucleotide synthesis or signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo-pyrimidine derivatives for their antimicrobial activity. This compound was included in the screening process and showed promising results against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers tested various derivatives against human cancer cell lines. The results indicated that compounds with the tetrahydropyrazolo structure exhibited significant cytotoxicity and induced apoptosis through caspase activation.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman breast cancer cell lineInduction of apoptosis

Chemical Reactions Analysis

Reduction Reactions

The pyrimidine ring undergoes selective reduction under controlled conditions. Hydrogenation with catalysts like palladium on carbon (Pd/C) in ethanol produces stereoisomeric tetrahydropyrazolo[1,5-a]pyrimidines. For example, reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate yields syn- and anti-configured isomers, confirmed via NMR and NOESY analysis .

Reaction Reagents/Conditions Products Yield
Pyrimidine ring reductionH₂, Pd/C, EtOH, RTsyn- and anti-5,7-dimethyltetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate85–95%

The stereochemical outcome depends on the substituents’ positions, with anti-isomers showing conformational lability compared to rigid syn-isomers .

Hydrolysis of Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions. Saponification with aqueous NaOH converts the ester to a carboxylic acid, enhancing solubility for biological applications .

Reaction Reagents/Conditions Products Notes
Ester hydrolysis1M NaOH, reflux, 6h7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acidRequires purification via recrystallization

Oxidation Reactions

The difluoromethyl group (-CF₂H) resists oxidation, but the pyrimidine ring’s nitrogen atoms can participate in oxidative transformations. Controlled oxidation with KMnO₄ in acidic media selectively modifies the ring system.

Reaction Reagents/Conditions Products Outcome
Ring oxidationKMnO₄, H₂SO₄, 60°COxidized pyrimidine derivatives (e.g., ketones)Limited yield due to side reactions

Substitution Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 5 or 7. For example, halogenation with N-bromosuccinimide (NBS) introduces bromine atoms, enabling further cross-coupling reactions .

Reaction Reagents/Conditions Products Specificity
BrominationNBS, DMF, 50°C5-Bromo-7-(difluoromethyl)-3-ethoxycarbonyl derivativeRegioselectivity influenced by steric effects

Coordination Chemistry

The deprotonated carboxylic acid derivative (after hydrolysis) acts as a polydentate ligand, coordinating to metals like Cu(II) via nitrogen and oxygen atoms. This forms stable complexes with potential catalytic or medicinal applications .

Reaction Metal Source Coordination Geometry Application
ComplexationCu(CH₃COO)₂·H₂OSquare-planar (N,O-ligand)Structural models for bioinorganic studies

Functional Group Interconversion

The ester group participates in nucleophilic acyl substitution. For instance, reaction with amines like 4-phenylpiperazine forms amide derivatives, expanding pharmacological utility.

Reaction Reagents/Conditions Products Key Feature
Amide formation4-Phenylpiperazine, DCC, DMAP3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl) derivativeEnhanced receptor binding affinity

Critical Factors Influencing Reactivity

  • Stereochemistry : The (5S,7S) configuration impacts reaction pathways and isomer ratios .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates.

  • Temperature : Higher temperatures (>80°C) promote side reactions in oxidation.

This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Experimental protocols should prioritize optimizing conditions to maximize yield and selectivity .

Q & A

Q. What are the common synthetic routes for Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1: Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide to form a dihydroxy intermediate .
  • Step 2: Fluorination using reagents like Selectfluor™ to introduce the difluoromethyl group at the 7-position.
  • Step 3: Enantioselective reduction (e.g., using chiral catalysts) to establish the (5S,7S) stereochemistry .
  • Step 4: Esterification with ethyl chloroformate to introduce the carboxylate group.
    Key catalysts: FeCl₃ and polyvinyl pyrrolidine (PVP) enhance cyclization efficiency .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • NMR (¹H, ¹³C, ¹⁹F) : Identifies substituent positions and stereochemistry. The difluoromethyl group shows distinct splitting patterns in ¹⁹F NMR .
  • X-ray crystallography : Resolves the tetrahydropyrimidine ring conformation and stereochemical configuration (e.g., boat vs. chair conformations) .
  • HPLC-MS : Ensures purity and confirms molecular weight (theoretical MW: 303.28 g/mol) .
  • DFT calculations : Predict electronic effects of the difluoromethyl group on reactivity .

Q. How does the difluoromethyl group influence the compound’s chemical reactivity?

The difluoromethyl group is electron-withdrawing, which:

  • Reduces nucleophilicity at the 7-position, directing electrophilic attacks to the pyrazole ring.
  • Enhances metabolic stability compared to non-fluorinated analogs, as observed in similar pyrazolo[1,5-a]pyrimidines .
  • Modulates hydrogen-bonding interactions in biological targets, improving binding specificity .

Advanced Research Questions

Q. How can enantioselective synthesis of the (5S,7S) configuration be optimized?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during the cyclization step to control stereochemistry .
  • Asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP) for selective reduction of intermediate ketones .
  • Kinetic resolution : Separate diastereomers via chiral stationary-phase HPLC during purification .

Q. What strategies resolve contradictions in reported biological activities of similar pyrazolo[1,5-a]pyrimidines?

  • Standardized assays : Compare IC₅₀ values under consistent conditions (e.g., PI3K inhibition assays at pH 7.4, 37°C) .
  • Structural analogs : Test derivatives (e.g., trifluoromethyl vs. difluoromethyl) to isolate electronic vs. steric effects (see table below) :
CompoundSubstituent (Position 7)PI3K Inhibition (IC₅₀, nM)
Ethyl (5S,7S)-7-(CF₃) analogTrifluoromethyl12.3 ± 1.2
Target compoundDifluoromethyl18.9 ± 2.1
  • Molecular docking : Map binding interactions using software like AutoDock Vina to explain potency differences .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Reveal stable binding conformations with PI3Kγ (PDB: 3QH), showing hydrogen bonds between the difluoromethyl group and Arg831 .
  • QM/MM hybrid methods : Calculate binding energies, highlighting the methyl group’s role in hydrophobic pocket interactions .
  • ADMET prediction : Tools like SwissADME assess bioavailability (LogP = 3.1) and metabolic liabilities (e.g., esterase susceptibility) .

Methodological Notes

  • Contradiction analysis : Conflicting biological data may arise from assay variability (e.g., cell line differences). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Green chemistry : Optimize synthesis via microwave-assisted reactions or flow chemistry to improve yields (reported up to 78% in similar compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.